l-Malamide

Matrix Metalloproteinase Inhibition Chiral Drug Design Medicinal Chemistry

L-Malamide, systematically (2S)-2-hydroxybutanediamide (CAS 617-47-0), is the enantiomerically pure L-form diamide derived from L-malic acid. Possessing a four-carbon backbone with a stereogenic C2 hydroxyl and terminal amide groups, it serves as a versatile C4 chiral synthon, isosteric to asparagine and aspartic acid, and is employed in the construction of matrix metalloproteinase (MMP) inhibitors, peptidomimetics, and chiral metal complex catalysts.

Molecular Formula C4H8N2O3
Molecular Weight 132.12
CAS No. 617-47-0
Cat. No. B1658639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namel-Malamide
CAS617-47-0
Molecular FormulaC4H8N2O3
Molecular Weight132.12
Structural Identifiers
SMILESC(C(C(=O)N)O)C(=O)N
InChIInChI=1S/C4H8N2O3/c5-3(8)1-2(7)4(6)9/h2,7H,1H2,(H2,5,8)(H2,6,9)/t2-/m0/s1
InChIKeyGYNXTHOOAGYMOK-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Malamide (CAS 617-47-0): Chiral Diamide Building Block for Asymmetric Synthesis and Pharmaceutical Research


L-Malamide, systematically (2S)-2-hydroxybutanediamide (CAS 617-47-0), is the enantiomerically pure L-form diamide derived from L-malic acid . Possessing a four-carbon backbone with a stereogenic C2 hydroxyl and terminal amide groups, it serves as a versatile C4 chiral synthon, isosteric to asparagine and aspartic acid, and is employed in the construction of matrix metalloproteinase (MMP) inhibitors, peptidomimetics, and chiral metal complex catalysts .

Why Racemic or D-Configured Malamide Cannot Substitute L-Malamide in Stereospecific Applications


The biological activity of malamide-based compounds is intrinsically tied to the absolute configuration at the C2 chiral center. DuPont Merck demonstrated that for MMP inhibitors built on the malamide scaffold, only the (S)-enantiomer exhibited the necessary bioactivity . Similarly, chiral binuclear copper(II) complexes constructed from enantiopure L-malamide-derived ligands display up to 29-fold discrimination between epimeric glycosides, a selectivity that vanishes if racemic or D-configured building blocks are employed . Substituting L-Malamide with its racemate or D-enantiomer therefore compromises both pharmacological efficacy and catalytic selectivity.

Head-to-Head Quantitative Evidence: Where L-Malamide Outperforms Its Stereoisomers and Racemate


Enantioselectivity in MMP Inhibitor Design: Absolute Configuration at C2 Determines Bioactivity

DuPont Merck developed a chiral auxiliary-based synthesis of malamide-derived MMP inhibitors and found that only the (S)-enantiomer (L-Malamide scaffold) possessed biological activity; the (R)-enantiomer was essentially inactive . This demonstrates that the C2 absolute configuration is not a modifiable parameter but a strict requirement for target engagement.

Matrix Metalloproteinase Inhibition Chiral Drug Design Medicinal Chemistry

Chiral Binuclear Copper(II) Catalysts: 29-Fold Rate Enhancement for Epimeric Glycoside Hydrolysis with L-Malamide-Derived Ligands

Chiral binuclear copper(II) complexes synthesized from an L-Malamide-derived diamino building block discriminated epimeric aryl α-glycopyranosides with a 29-fold difference in reaction rates and a 3-fold difference in catalyst proficiency . When the enantiomeric (D-Malamide-derived) or racemic ligand was used, this chemoselectivity was lost, proving that the (S)-configured ligand is essential for catalytic discrimination.

Asymmetric Catalysis Glycoside Hydrolysis Chiral Metal Complexes

Specific Rotation as a Purity Identifier: Distinguishing L-Malamide from D-Malamide and Racemic Mixtures

The specific optical rotation of enantiopure L-Malamide is reported as -41° (c = 1, CHCl₃, 25 °C) [1], whereas the racemate shows zero rotation and D-Malamide exhibits a positive value of approximately +41° under identical conditions. This parameter provides a simple, quantitative pass/fail test for enantiopurity upon receipt of a commercial batch.

Chiral Purity Quality Control Enantiomeric Excess

Isosteric Replacement of Asparagine/Aspartic Acid: L-Malamide Provides a Non-Ionizable, Metabolically Stable Scaffold

L-Malamide is isosteric to L-asparagine and L-aspartic acid, but the replacement of carboxylate/carboxamide with a diamide motif eliminates the ionizable α-carboxyl group . This modification reduces susceptibility to plasma esterases and improves membrane permeability while retaining hydrogen-bonding capacity, a structural advantage not realizable with the native amino acids or with the D-enantiomer when the target receptor is stereospecific.

Peptidomimetics Isostere Design Drug Metabolism

Procurement-Driven Application Scenarios for L-Malamide (617-47-0)


Synthesis of Enantiopure Matrix Metalloproteinase (MMP) Inhibitors

Medicinal chemistry teams developing selective MMP inhibitors (e.g., for cancer, arthritis) require the (S)-enantiomer of the malamide core; the (R)-form is inactive [1]. Procuring 97-99% ee L-Malamide ensures synthetic entry to bioactive leads without wasting resources on inactive stereoisomers.

Construction of Chiral Binuclear Metal Catalysts for Stereoselective Glycoside Hydrolysis

As demonstrated by Striegler et al., L-Malamide-derived diamino ligands yield Cu(II) catalysts that exhibit 29-fold epimeric discrimination in glycoside hydrolysis; racemic or D-Malamide-based ligands show no selectivity [1]. Researchers building asymmetric catalysts for carbohydrate chemistry should specify enantiopure L-Malamide to achieve the published selectivity.

Design of Metabolically Stable Asparagine/Aspartic Acid Isosteres

L-Malamide replaces the ionizable carboxyl of L-Asp/Asn with a stable diamide, increasing logP by ~1.4 units and abolishing permanent charge at pH 7.4 [1]. This property is exploited in peptidomimetic drug design where improved membrane permeability and resistance to enzymatic hydrolysis are desired while retaining the native L-stereochemistry.

Chiral Resolution and Cocrystallization Screening

The distinct crystal packing of (-)-malamide compared to its racemate and quasiracemates with tartaramide [1] makes enantiopure L-Malamide a valuable standard for chiral resolution method development and for studying solid-state enantiomeric recognition phenomena.

Quote Request

Request a Quote for l-Malamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.